3-Hydroxy-5-cholestenoic acid
Description
3-Hydroxy-5-cholestenoic acid (3H5CA) is a C27 bile acid intermediate primarily involved in the acidic pathway of bile acid biosynthesis. It is synthesized via the oxidation of 27-hydroxycholesterol by sterol 27-hydroxylase (CYP27A1) in macrophages and endothelial cells, though macrophages exhibit significantly higher production rates (>0.1 µg/cell/h) compared to endothelial cells (<2% of macrophage output) . 3H5CA is a normal constituent of human blood, with a mean plasma concentration of 67.2 ± 27.9 ng/mL, exceeding levels of unconjugated C24 bile acids . Its structural features include a 3β-hydroxy group and a Δ5 double bond, classifying it as a 3-beta-hydroxy-delta-5-steroid and a monohydroxy bile acid derivative .
Properties
IUPAC Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18?,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMPRLWLXFAP-AMQKJUDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984186 | |
| Record name | 3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6561-58-6 | |
| Record name | 3β-Hydroxy-5-cholestenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6561-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-cholestenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycholest-5-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Specificity and Enzyme Catalysis
3β-Hydroxy-5-cholestenoic acid is biosynthesized from cholest-5-ene-3β,26-diol through the action of cytochrome P450 family 27 subfamily A member 1 (CYP27A1), a mitochondrial enzyme with sterol 26-hydroxylase activity. The reaction mechanism involves hydroxylation at the C-26 position, followed by oxidation to a carboxylic acid group. CYP27A1 requires molecular oxygen, NADPH, and adrenodoxin as cofactors, operating optimally at pH 7.4 and 37°C.
Subsequent conversion to 3β,7α-dihydroxy-5-cholestenoic acid is mediated by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), which introduces a 7α-hydroxyl group. This two-step enzymatic process achieves regioselectivity but faces challenges in large-scale production due to enzyme instability and the need for cofactor regeneration.
Recombinant Enzyme Systems
To overcome limitations of native enzyme isolation, recombinant CYP27A1 and CYP7B1 have been expressed in E. coli and yeast systems. For instance, Saccharomyces cerevisiae strains engineered with human CYP27A1 produce 3β-hydroxy-5-cholestenoic acid at yields of 12–15 mg/L culture medium. Table 1 summarizes key parameters for enzymatic synthesis.
Table 1: Enzymatic Synthesis Conditions
| Parameter | CYP27A1 System | CYP7B1 System |
|---|---|---|
| Substrate | Cholest-5-ene-3β,26-diol | 3β-Hydroxy-5-cholestenoic acid |
| Cofactors | NADPH, O₂, adrenodoxin | NADPH, O₂ |
| Reaction Time | 6–8 hours | 4–6 hours |
| Yield | 60–70% | 45–55% |
| Purity Post-Purification | 95–98% | 90–92% |
Chemical Synthesis Strategies
Oxidation of Sterol Precursors
Chemical routes often begin with cholesterol or its derivatives. A three-step protocol involves:
-
Epoxidation : Cholesterol is treated with m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxycholestan-3β-ol.
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Hydrolysis : The epoxide is hydrolyzed using acidic conditions to yield cholest-5-ene-3β,26-diol.
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Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the C-26 hydroxyl group to a carboxylic acid, producing 3β-hydroxy-5-cholestenoic acid with 40–50% overall yield.
This method, while scalable, risks over-oxidation and requires stringent temperature control (-10°C during CrO₃ treatment).
Grignard Reaction-Based Approaches
An alternative pathway employs cholest-5-en-3β-ol-26-al as an intermediate. Reaction with methylmagnesium bromide forms a secondary alcohol, which is oxidized to the carboxylic acid using pyridinium chlorochromate (PCC). This method achieves higher regioselectivity (75% yield) but necessitates anhydrous conditions and inert atmosphere.
Microbial Fermentation and Biotransformation
Bacterial Systems
Pseudomonas putida strains engineered with CYP27A1 homologs convert cholesterol to 3β-hydroxy-5-cholestenoic acid in 72-hour fermentations. Yields reach 20 mg/L, with productivity limited by sterol uptake efficiency.
Fungal Platforms
Aspergillus niger expresses CYP27A1 under galactose-inducible promoters, producing 8–10 mg/L of the compound. Filamentous fungi offer better sterol tolerance but require longer cultivation times (120–144 hours).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-cholestenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes, particularly CYP27A1.
Reducing Agents: Various chemical reducing agents can be used depending on the desired product.
Substitution Reagents: Specific reagents that introduce functional groups under controlled conditions.
Major Products Formed:
Oxidation Products: Further oxidized metabolites of cholesterol.
Reduction Products: Reduced forms of the compound, potentially reverting to cholesterol or related derivatives.
Substitution Products: Modified molecules with different functional groups.
Scientific Research Applications
Biochemical Properties
3-Hydroxy-5-cholestenoic acid is classified as a C27 bile acid derivative, specifically a monohydroxy bile acid. It is synthesized in the liver from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes, particularly CYP27A and CYP7B . The compound has the molecular formula and features a hydroxyl group at the 3-position of the steroid nucleus.
Role in Bile Acid Metabolism
This compound plays a crucial role in the biosynthesis of primary bile acids. It is an intermediate in the conversion of cholesterol to bile acids, which are essential for lipid digestion and absorption. The metabolic pathway includes the transformation of cholesterol into cholest-5-ene-3β,26-diol, followed by further hydroxylation to yield 3β-hydroxy-5-cholestenoic acid .
Table 1: Bile Acid Synthesis Pathway
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | CYP27A | Cholesterol | Cholest-5-ene-3β,26-diol |
| 2 | CYP7B | 3β-Hydroxy-5-cholestenoic acid | 3β,7α-Dihydroxy-5-cholestenoic acid |
A. Biomarker for Gut Health
Recent studies have identified this compound as a potential biomarker for gut microbiome diversity. Its levels in plasma correlate with gut health, making it a candidate for assessing gastrointestinal diseases and metabolic disorders . A study indicated that this compound could predict gut microbiome Shannon diversity based on its concentration in plasma samples from healthy individuals .
B. Implications in Disease States
Research has shown that altered levels of this bile acid may be associated with various health conditions such as metabolic syndrome, liver diseases, and cardiovascular disorders. For instance, variations in plasma concentrations of this compound were noted among individuals with different metabolic profiles .
Analytical Methods for Detection
Detection and quantification of this compound are typically performed using advanced analytical techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for precise identification and quantification of bile acids in biological samples .
- Liquid Chromatography : Utilized for separating complex mixtures of bile acids for further analysis.
Case Studies
Several case studies illustrate the relevance of this compound in clinical settings:
Case Study 1: Gut Microbiome Analysis
In a cohort study involving healthy adults, plasma levels of this compound were measured alongside microbiome diversity indices. Results indicated a significant correlation between higher levels of this bile acid and increased microbial diversity, suggesting its utility as a biomarker for gut health .
Case Study 2: Metabolic Disorders
A study examining individuals with metabolic syndrome found altered concentrations of various bile acids, including this compound. These findings suggest that monitoring this compound could aid in understanding metabolic dysregulation and potential therapeutic targets .
Mechanism of Action
3-Hydroxy-5-cholestenoic acid exerts its effects primarily through its interaction with γ-secretase. It acts as a modulator of this enzyme, decreasing the production of amyloid-β (1-42) peptides and increasing the levels of amyloid-β (1-38) peptides. This modulation is significant in the context of Alzheimer’s disease, where the accumulation of amyloid-β (1-42) peptides is implicated in the disease’s pathogenesis . The compound’s molecular targets include the γ-secretase complex and pathways involved in cholesterol metabolism .
Comparison with Similar Compounds
Structural Analogs and Metabolic Pathways
Table 1: Key Structural and Functional Differences
Enzymatic Specificity and Tissue Distribution
- CYP7B1 Activity: 3H5CA and its dihydroxy derivative are substrates for CYP7B1, which 7α-hydroxylates these compounds in liver microsomes.
- Tissue-Specific Production : Macrophages are the primary source of 3H5CA, contributing to reverse cholesterol transport, whereas hepatic 26-hydroxycholesterol dominates systemic bile acid synthesis .
Clinical and Physiological Relevance
- Plasma Levels : 3H5CA and related C27 bile acids collectively account for ~172 ng/mL in human serum, surpassing unconjugated C24 bile acids . Elevated levels of 3H5CA may indicate dysregulation in cholesterol metabolism or CYP27A1 activity.
- Disease Associations: Mutations in CYP27A1 disrupt 3H5CA synthesis, leading to cerebrotendinous xanthomatosis, while CYP7B1 defects impair 7α-hydroxylation, causing neonatal liver disease .
Biological Activity
3-Hydroxy-5-cholestenoic acid (also known as 3β-hydroxy-5-cholestenoic acid) is a significant metabolite in cholesterol metabolism, primarily functioning within the biosynthesis of bile acids. This article explores its biological activity, mechanisms, and implications in health and disease, supported by relevant data tables and research findings.
Overview of this compound
This compound is classified as a monohydroxy bile acid and is produced through the enzymatic action of cytochrome P450 (specifically CYP27A1) on cholesterol. It plays a crucial role in the metabolism of cholesterol and the formation of bile acids, which are essential for lipid digestion and absorption.
- Molecular Formula : C27H44O3
- Molecular Weight : 416.636 g/mol
- CAS Number : 6561-58-6
Bile Acid Biosynthesis
This compound is an intermediate in the primary bile acid biosynthesis pathway. It is formed from cholest-5-ene-3β,26-diol and subsequently converted into other bile acids such as 3β,7α-dihydroxy-5-cholestenoic acid by CYP7B . This pathway is essential for maintaining cholesterol homeostasis and facilitating fat digestion.
Regulation of Cholesterol Levels
Research indicates that levels of this compound in plasma can reflect cholesterol metabolism status. In a study involving healthy individuals, plasma concentrations averaged 67.2 ng/ml, which correlated positively with other bile acids . This suggests its potential use as a biomarker for assessing cholesterol-related disorders.
The biological activity of this compound extends beyond its role in bile acid synthesis:
- Influence on Gut Microbiome : It has been identified as a metabolite that can predict gut microbiome diversity, which is linked to overall health .
- Cholesterol Metabolism Regulation : By serving as a signaling molecule, it may help regulate genes involved in lipid metabolism and inflammation .
Case Study: Plasma Levels in Healthy Humans
A study analyzed plasma samples from eleven healthy subjects, revealing the following average concentrations for various bile acids:
| Bile Acid | Average Concentration (ng/ml) |
|---|---|
| 3β-Hydroxy-5-cholestenoic acid | 67.2 ± 27.9 |
| 3β,7α-Dihydroxy-5-cholestenoic acid | 38.9 ± 25.6 |
| 7α-Hydroxy-3-oxo-4-cholestenoic acid | 81.7 ± 27.9 |
These findings highlight the variability and significance of cholestenoic acids in human plasma compared to traditional bile acids .
Research on Metabolic Pathways
Further studies have shown that alterations in the levels of this metabolite can indicate disruptions in bile acid synthesis pathways, potentially leading to conditions such as cholestasis or gallstones .
Q & A
Q. What is the role of 3-hydroxy-5-cholestenoic acid in cholesterol metabolism within macrophages, and how can its accumulation be experimentally modulated?
- Methodological Answer : Macrophage cultures are used to study cholesterol efflux and metabolism. In experiments, this compound accumulation is enhanced by adding delipidized serum (20–120 µL) to the culture medium, which increases the availability of lipid-poor apolipoproteins. Deuterium-labeled cholesterol (100 µg) is incorporated into macrophages to track metabolite production. Without delipidized serum, metabolite accumulation is minimal, highlighting the role of extracellular lipid carriers in cholesterol export .
Q. How is this compound quantified in biological samples, and what are typical serum concentrations in healthy subjects?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification. A study reported median serum levels of C27 bile acids, including this compound, at 172 ng/mL in healthy subjects, with individual concentrations ranging from 41–134 ng/mL . Table 1 : Serum Levels in Healthy Subjects
| Compound | Median (ng/mL) | Range (ng/mL) |
|---|---|---|
| This compound | 172 | 41–134 |
Q. What enzymatic pathways are involved in the conversion of this compound to primary bile acids?
- Methodological Answer : this compound is a precursor in the acidic pathway of bile acid synthesis. Radiolabeled isotopes (e.g., ³H or ¹⁴C) are used to trace its conversion to cholic acid in rabbit models. Enzymatic steps involve mitochondrial 27-hydroxylation and side-chain oxidation, validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported levels of this compound across different studies?
- Methodological Answer : Variations arise from differences in sample preparation (e.g., extraction efficiency) and analytical sensitivity. Standardizing protocols—such as using isotope dilution assays with deuterated internal standards—reduces variability. Contradictory data may also reflect population-specific factors (e.g., genetic polymorphisms in CYP27A1) or pathological conditions affecting bile acid synthesis .
Q. What experimental challenges arise when studying this compound in low-concentration biological systems, and how are they addressed?
- Methodological Answer : Due to its low abundance (<200 ng/mL in serum), ultra-sensitive LC-MS/MS platforms with detection limits <1 ng/mL are required. Solid-phase extraction (SPE) using C18 cartridges improves recovery. To prevent degradation, samples must be stored at -80°C and processed under nitrogen to avoid oxidation .
Q. How does mitochondrial metabolism of this compound contribute to nonalcoholic fatty liver disease (NAFLD)?
- Methodological Answer : In NAFLD models, mitochondrial accumulation of cholesterol metabolites, including this compound, disrupts β-oxidation and promotes steatosis. Knockout mouse studies (e.g., CYP27A1⁻/⁻) combined with lipidomics reveal impaired bile acid synthesis and increased hepatic cholesterol esters. Interventions targeting mitochondrial sterol transport (e.g., TSPO inhibitors) are being explored .
Q. What are the limitations of in vitro models for studying this compound’s role in atherosclerosis?
- Methodological Answer : Macrophage monocultures lack systemic factors (e.g., hepatic lipoprotein recycling). Co-culture systems with hepatocytes or aortic endothelial cells better mimic in vivo conditions. Additionally, delipidized serum supplementation in vitro may overestimate cholesterol efflux efficiency compared to physiological high-density lipoprotein (HDL) particles .
Methodological Best Practices
- Sample Preparation : Use protease inhibitors and antioxidants (e.g., BHT) during homogenization to preserve labile metabolites.
- Analytical Validation : Include quality controls (QCs) spiked with known concentrations to assess intra-day and inter-day precision.
- Data Interpretation : Cross-validate findings with orthogonal methods (e.g., enzymatic assays for bile acid intermediates) to confirm specificity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
